molecular formula C20H23N5O2 B2993454 N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide CAS No. 1105225-55-5

N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide

Cat. No.: B2993454
CAS No.: 1105225-55-5
M. Wt: 365.437
InChI Key: HAONZEGIKPLBRU-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide is a chemical compound for research use, featuring a pyrazolo[3,4-d]pyridazinone core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery for its potential as a kinase inhibitor framework . While specific biological data for this exact compound is limited in the public domain, a closely related analogue, where the phenyl substituent is replaced by an ortho-tolyl group, has been identified (CAS 1105239-13-1) , indicating active research in this chemical space. Compounds based on the pyrazolo[3,4-d]pyridazinone and related pyrimidine scaffolds are recognized for their ability to mimic the adenine moiety of ATP, allowing them to function as competitive inhibitors for various tyrosine kinases, such as c-Src . This mechanism is a cornerstone for developing investigational agents for conditions like cancer, fibrosis, and neurodegenerative diseases . Researchers value this chemotype for its potential to modulate key cellular signaling pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on identity, purity, and stability.

Properties

IUPAC Name

N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)22-16(26)12-24-19(27)18-15(17(23-24)13-9-10-13)11-21-25(18)14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAONZEGIKPLBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide typically involves multiple steps, starting with the formation of the pyrazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone precursor

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to simpler forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide has shown potential biological activities, such as antimicrobial and antiviral properties. It can be used in the development of new drugs or as a lead compound for further research.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections or diseases related to inflammation.

Industry: In the industrial sector, this compound might find applications in the development of new materials or as a component in chemical processes. Its stability and reactivity can be advantageous in various manufacturing processes.

Mechanism of Action

The mechanism by which N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial properties, it might target bacterial enzymes or cell wall components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazolo-pyridazin core, substituents at the 4-position, and variations in the acetamide side chain. Below is a detailed comparison with key derivatives:

Core Structure Modifications

  • Pyrazolo[3,4-d]pyridazin vs. Pyrazolo[3,4-b]pyridin: The compound in (C28H23ClN4O3) features a pyrazolo[3,4-b]pyridin core, which differs in aromatic nitrogen positioning compared to pyrazolo[3,4-d]pyridazin. The pyridin derivative exhibits a higher melting point (209–211°C) compared to pyrazolo-pyridazin analogs (e.g., 155°C for compound 5d in ), suggesting enhanced crystallinity due to planar aromatic stacking .

Substituent Variations at the 4-Position

  • Cyclopropyl vs. Methyl or Aryl Groups: The target compound’s 4-cyclopropyl group contrasts with the 4-methyl substituent in ’s analog (N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide). Cyclopropyl’s steric bulk and electron-withdrawing nature may enhance metabolic stability compared to methyl . Another analog in (BI81527) retains the 4-cyclopropyl group but substitutes the acetamide’s tert-butyl with N,N-bis(isopropyl), increasing molecular weight (393.48 g/mol) and lipophilicity .

Acetamide Side Chain Modifications

  • N-tert-butyl vs. N-Aryl or N-Alkyl Groups: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, which may improve membrane permeability. In contrast, compound 5d () features a dimethylaminophenyl acetamide substituent, introducing polar tertiary amine functionality (melting point: 155°C) and reducing hydrophobicity . Similarly, compound 5i () substitutes the acetamide with a pyrenylmethyl group, resulting in a significantly higher melting point (217–219°C) due to extended aromatic stacking .

Physicochemical and Structural Comparisons

Compound Name Core Structure 4-Position Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrazolo[3,4-d]pyridazin Cyclopropyl N-tert-butyl ~393* Not reported
BI81527 () Pyrazolo[3,4-d]pyridazin Cyclopropyl N,N-bis(isopropyl) 393.48 Not reported
5d () Pyrazolo[3,4-d]pyridazin Dimethylaminophenyl N-methyl 390.2 155
5i () Pyrazolo[3,4-d]pyridazin Pyrenylmethyl N-(pyrenylmethyl) Not reported 217–219
4c () Pyrazolo[3,4-b]pyridin 4-Chlorophenyl N-(4-methoxyphenyl) 498.0 209–211
Lin28-1632 () Triazolo[4,3-b]pyridazin 3-Methylphenyl N-methyl Not reported Not reported

*Molecular weight inferred from BI81527 (C22H27N5O2).

Functional Implications

  • Lipophilicity and Solubility: The tert-butyl group in the target compound likely enhances lipophilicity compared to polar substituents like dimethylamino (5d) or methoxyphenyl (4c). This could favor passive diffusion across biological membranes but may reduce aqueous solubility .
  • Biological Activity : While direct data for the target compound are unavailable, analogs like Lin28-1632 () demonstrate functional inhibition of Lin28 proteins at 80 µM concentrations, suggesting pyridazin derivatives may target RNA-binding proteins . The cyclopropyl group’s metabolic stability could prolong half-life compared to methyl or aryl analogs.

Biological Activity

N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C21H25N5O2
  • CAS Number : 1116070-76-8

This structure features a pyrazolo[3,4-d]pyridazin core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazolo derivatives. Although specific data on this compound is limited, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibiting structure-dependent antibacterial effects were shown to be effective against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been investigated through various assays. Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. For example, certain pyrazolo derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundTargetIC50 (μM)
3bCOX-20.04 ± 0.09
4bCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

Anticancer Activity

Emerging research suggests that compounds similar to this compound may inhibit specific cancer pathways. For instance, studies involving PLK4 inhibitors indicate that structural analogs can impact cancer cell proliferation and survival . The mechanisms often involve the modulation of key signaling pathways associated with tumor growth.

Case Study 1: Antimicrobial Screening

In a comparative study of various pyrazolo derivatives, one compound demonstrated significant activity against drug-resistant bacterial strains. The study employed a standard disk diffusion method to assess efficacy against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration of N-tert-butyl derivatives.

Case Study 2: Inflammatory Response in Animal Models

In vivo studies using carrageenan-induced paw edema models revealed that certain pyrazolo derivatives exhibited anti-inflammatory effects comparable to indomethacin. The effective doses were calculated, indicating that similar compounds may provide therapeutic benefits in managing inflammatory conditions.

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